rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonyl chloride
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Overview
Description
rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.69 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonyl chloride involves several steps. One common method includes the reaction of 6-methyltetrahydropyran-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
rac-[(2R,6R)-6-methyloxan-2-yl]methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group but without the oxane ring structure.
Benzenesulfonyl chloride: Contains a benzene ring instead of the oxane ring, leading to different reactivity and applications.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene ring and is commonly used in organic synthesis for similar purposes.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the stability and properties of the oxane ring .
Properties
CAS No. |
2648895-22-9 |
---|---|
Molecular Formula |
C7H13ClO3S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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